Tubulin polymerization-IN-61
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Overview
Description
Tubulin polymerization-IN-61 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule structure within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tubulin polymerization-IN-61 involves several synthetic steps. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, polyethylene glycol (PEG300) for solubility, and Tween 80 as a surfactant. The mixture is then clarified with distilled water to achieve the desired concentration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process typically includes purification steps to ensure the compound’s purity and stability for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-61 primarily undergoes reactions that affect microtubule dynamics. These include:
Inhibition of Polymerization: The compound binds to tubulin, preventing its assembly into microtubules.
Induction of Apoptosis: By disrupting microtubule formation, this compound can induce programmed cell death (apoptosis) in cancer cells.
Common Reagents and Conditions
Reagents: DMSO, PEG300, Tween 80, distilled water.
Major Products Formed
The primary product of these reactions is the inhibition of microtubule formation, leading to cell cycle arrest and apoptosis in targeted cells .
Scientific Research Applications
Tubulin polymerization-IN-61 has a wide range of applications in scientific research:
Mechanism of Action
Tubulin polymerization-IN-61 exerts its effects by binding to tubulin, the protein subunit of microtubules. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting the microtubule network within the cell. The disruption of microtubules leads to cell cycle arrest in the G2/M phase and induces apoptosis. The compound also inhibits cancer cell migration and colony formation .
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor that binds to the colchicine site on tubulin.
Paclitaxel: A microtubule-stabilizing agent that binds to the taxane site on tubulin.
Vincristine: Another tubulin polymerization inhibitor that binds to the vinca alkaloid site on tubulin.
Uniqueness of Tubulin polymerization-IN-61
This compound is unique in its specific binding affinity and mechanism of action compared to other tubulin inhibitors. It has shown significant antitumor activity in vivo, making it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)benzotriazol-5-yl]phenol |
InChI |
InChI=1S/C22H21N3O5/c1-27-19-8-6-14(10-18(19)26)13-5-7-16-17(9-13)25(24-23-16)15-11-20(28-2)22(30-4)21(12-15)29-3/h5-12,26H,1-4H3 |
InChI Key |
IWDPVPZMBTZRQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)N=NN3C4=CC(=C(C(=C4)OC)OC)OC)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.